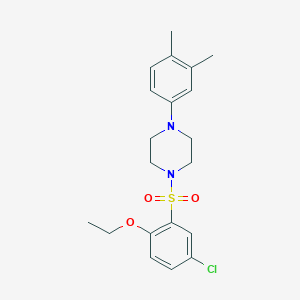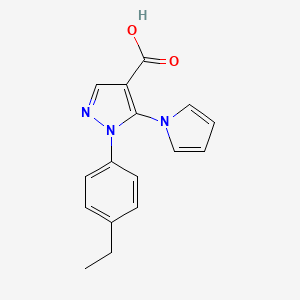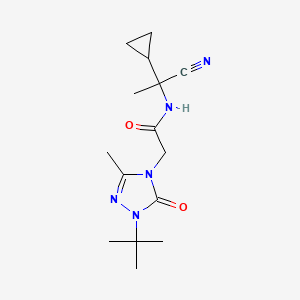
2-(1-tert-butyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-tert-butyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-tert-butyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the tert-Butyl and Methyl Groups: Alkylation reactions are used to introduce the tert-butyl and methyl groups onto the triazole ring. This can be achieved using alkyl halides in the presence of a strong base.
Acetamide Formation: The acetamide moiety is introduced through an acylation reaction, where an acyl chloride reacts with an amine group.
Cyclopropyl and Cyano Group Addition: The final step involves the addition of the cyclopropyl and cyano groups, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the cyano group to an amine.
Substitution: Formation of new amide derivatives with different substituents.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s triazole ring is of particular interest due to its potential antimicrobial and antifungal properties. Researchers are exploring its use in developing new antibiotics and antifungal agents.
Medicine
Medicinally, this compound is being investigated for its potential as an anti-cancer agent. The presence of the triazole ring and the cyano group suggests it could interact with biological targets involved in cell proliferation and apoptosis.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
作用機序
The mechanism by which 2-(1-tert-butyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with broad applications in pharmaceuticals and agrochemicals.
Fluconazole: An antifungal agent containing a triazole ring, used to treat fungal infections.
Voriconazole: Another antifungal agent with a triazole ring, known for its effectiveness against a wide range of fungal pathogens.
Uniqueness
What sets 2-(1-tert-butyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide apart is its combination of structural features. The presence of both the cyano group and the cyclopropyl group, along with the triazole ring, provides a unique set of chemical properties that can be exploited for specific applications, particularly in medicinal chemistry.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
特性
IUPAC Name |
2-(1-tert-butyl-3-methyl-5-oxo-1,2,4-triazol-4-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-10-18-20(14(2,3)4)13(22)19(10)8-12(21)17-15(5,9-16)11-6-7-11/h11H,6-8H2,1-5H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLVRPZBHQSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CC(=O)NC(C)(C#N)C2CC2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
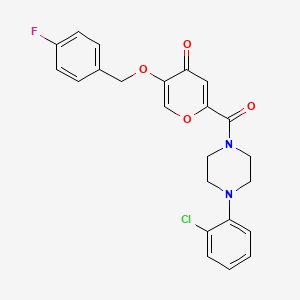
![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid](/img/structure/B2808962.png)
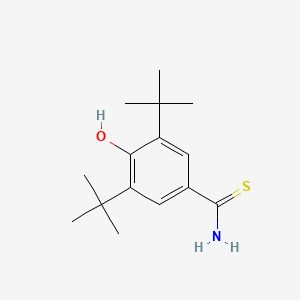
![Ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2808964.png)
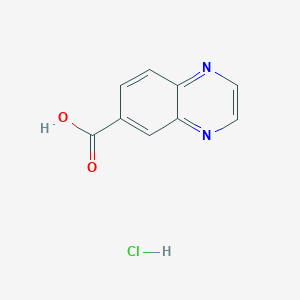
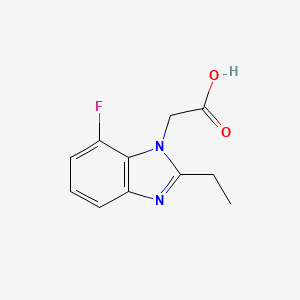
![5-(Tert-butyl)-7-(pyrrolidin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2808970.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2808971.png)
![2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2808972.png)
![1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808976.png)
![tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate](/img/structure/B2808978.png)
![N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2808979.png)
